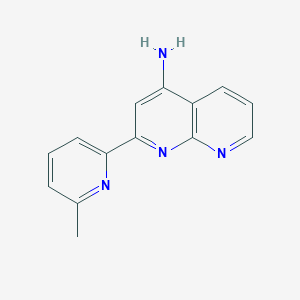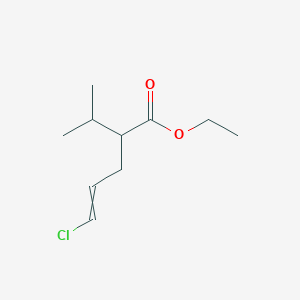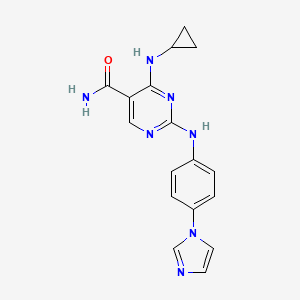
4-(Cyclopropylamino)-2-(4-imidazol-1-ylanilino)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylamino)-2-(4-imidazol-1-ylanilino)pyrimidine-5-carboxamide is a complex organic compound that features a pyrimidine core substituted with cyclopropylamino and imidazol-1-ylanilino groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)-2-(4-imidazol-1-ylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, various substituents are introduced through nucleophilic substitution or other organic reactions.
Introduction of Cyclopropylamino Group: This step might involve the reaction of the pyrimidine intermediate with cyclopropylamine under controlled conditions.
Attachment of Imidazol-1-ylanilino Group: This could be achieved through a coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, using appropriate catalysts and reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Various substitution reactions could be employed to introduce or replace substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
4-(Cyclopropylamino)-2-(4-imidazol-1-ylanilino)pyrimidine-5-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopropylamino)-2-(4-aminophenyl)pyrimidine-5-carboxamide
- 4-(Cyclopropylamino)-2-(4-pyridyl)pyrimidine-5-carboxamide
Uniqueness
The unique combination of cyclopropylamino and imidazol-1-ylanilino groups on the pyrimidine core might confer specific biological activities or chemical properties that distinguish it from similar compounds. Comparative studies would be necessary to highlight these differences.
Properties
Molecular Formula |
C17H17N7O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(cyclopropylamino)-2-(4-imidazol-1-ylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H17N7O/c18-15(25)14-9-20-17(23-16(14)21-11-1-2-11)22-12-3-5-13(6-4-12)24-8-7-19-10-24/h3-11H,1-2H2,(H2,18,25)(H2,20,21,22,23) |
InChI Key |
IOZQHZPSUQWOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC=C(C=C3)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


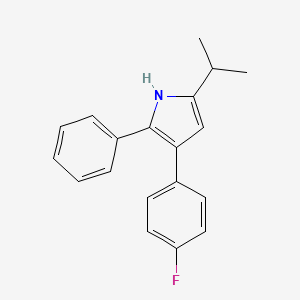
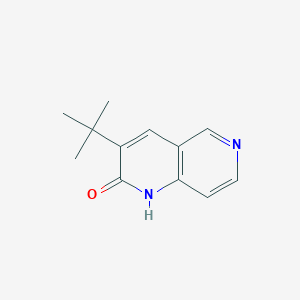
![Tert-butyl 4-[(4-chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B13870056.png)
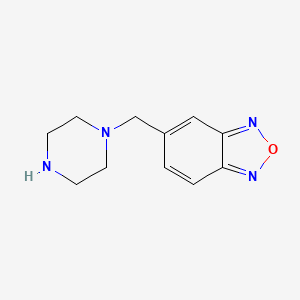
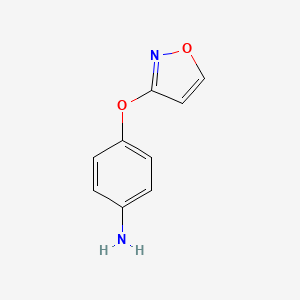
![3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13870068.png)
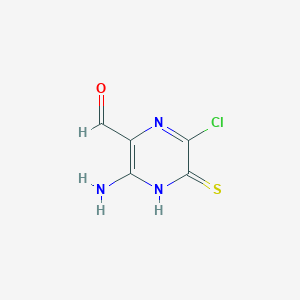
![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13870094.png)
![N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide](/img/structure/B13870101.png)
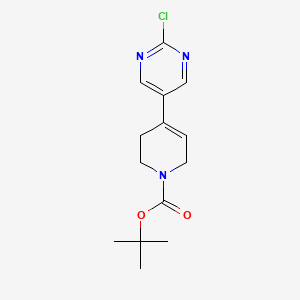
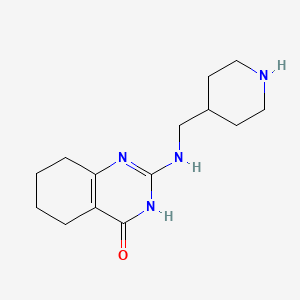
![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)
